Cas no 111844-33-8 (7,9,11,14-Eicosatetraenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5,20-dihydroxy-,(5S,6R,7E,9E,11Z,14Z)-)

7,9,11,14-Eicosatetraenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5,20-dihydroxy-,(5S,6R,7E,9E,11Z,14Z)- structure
111844-33-8 structure
Nome del prodotto:7,9,11,14-Eicosatetraenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5,20-dihydroxy-,(5S,6R,7E,9E,11Z,14Z)-
Numero CAS:111844-33-8
MF:C23H37NO6S
MW:455.607986211777
CID:190967
PubChem ID:5280606

7,9,11,14-Eicosatetraenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5,20-dihydroxy-,(5S,6R,7E,9E,11Z,14Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 7,9,11,14-Eicosatetraenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5,20-dihydroxy-,(5S,6R,7E,9E,11Z,14Z)-
    • (5S,6R,7E,9E,11Z,14Z)-6-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid
    • (5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid
    • 7,9,11,14-Eicosatetraenoicacid, 6-[[(2R)-2-amino-2-carboxyethyl]thio]-5,20-dihydroxy-,(5S,6R,7...
    • Q27103842
    • DTXSID401110054
    • 2-oxo-4S-hydroxypentanoic acid
    • 5S,20-dihydroxy,6R-(S-cysteinyl),7E,9E,11Z,14Z-eicosatetraenoic acid
    • (5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid
    • 4-hydroxy-2-oxo-pentanoate
    • 4-hydroxy-2-oxo-valerate
    • (5S,6R,7E,9E,11Z,14Z)-6-[[(2R)-2-Amino-2-carboxyethyl]thio]-5,20-dihydroxy-7,9,11,14-eicosatetraenoic acid
    • 2-oxo-4S-hydroxypentanoate
    • 111844-33-8
    • 20-OH-LTE4
    • S-{(1R,2E,4E,6Z,9Z)-1-[(1S)-4-carboxy-1-hydroxybutyl]-15-hydroxypentadeca-2,4,6,9-tetraen-1-yl}-L-cysteine
    • 20-Hydroxyleukotriene E4
    • 4-hydroxy-2-ketovaleric acid
    • CHEBI:28700
    • 20-Hydroxy-leukotriene E4
    • 20-OH-Leukotriene E4
    • 4-hydroxy-2-keto-pentanoate
    • 20-hydroxy-LTE4
    • C03577
    • (5S,6R,7E,9E,11Z,14Z)-6-(cystein-S-yl)-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid
    • 2-oxo-4-hydroxyvalerate
    • 4-hydroxy-2-keto-pentanoic acid
    • LMFA03020025
    • Inchi: InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/p-1/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1
    • Chiave InChI: BJRMBXPQAMDCMG-CMJQBAFXSA-M
    • Sorrisi: OCCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC([O-])=O)O)SC[C@@H](C([O-])=O)[NH3+]

Proprietà calcolate

  • Massa esatta: 455.234
  • Massa monoisotopica: 455.234
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 19
  • Complessità: 603
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 4
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 166A^2
  • Massa esatta: 455.234

Proprietà sperimentali

  • Densità: 1.181
  • Punto di ebollizione: 717.7°Cat760mmHg
  • Punto di infiammabilità: 387.8°C
  • Indice di rifrazione: 1.569
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd